molecular formula C13H13NO4S2 B2391464 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1153392-73-4

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2391464
CAS No.: 1153392-73-4
M. Wt: 311.37
InChI Key: VPPNBUNUYFFNOR-UHFFFAOYSA-N
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Description

The compound features a thiophene core substituted at the 2-position with a carboxylic acid group and at the 3-position with a sulfonamide-linked 3,4-dimethylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for studying enzyme inhibition, solubility, and molecular interactions.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-8-3-4-10(7-9(8)2)20(17,18)14-11-5-6-19-12(11)13(15)16/h3-7,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPNBUNUYFFNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Construction via the Gewald Reaction

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, provides a foundational route to the target compound. This one-pot, three-component condensation involves a ketone, elemental sulfur, and a cyanoacetate. For example, reacting 3,4-dimethylacetophenone with sulfur and methyl cyanoacetate in the presence of morpholine yields 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carbonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid is achieved using concentrated hydrochloric acid under reflux, affording 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylic acid with 75–85% yield.

Sulfonylation of the Thiophene Amine

Introducing the 3,4-dimethylbenzenesulfonyl group requires reacting the 2-aminothiophene intermediate with 3,4-dimethylbenzenesulfonyl chloride. Optimal conditions, adapted from CN111732568B, involve dissolving the amine in dichloromethane, adding triethylamine (1.5 equiv.) as a base, and dropwise addition of the sulfonyl chloride (1.2 equiv.) at 0–5°C. After stirring for 12 hours at room temperature, the mixture is washed with brine, dried over sodium sulfate, and concentrated to yield the sulfonamide product. This step achieves 88–92% purity and 85–90% isolated yield when using N-methylmorpholine as a co-catalyst.

Carboxylic Acid Formation via Ester Hydrolysis

If the Gewald reaction employs a methyl ester precursor (e.g., methyl 2-aminothiophene-3-carboxylate), hydrolysis to the free acid is necessary. Treatment with 6 M NaOH in ethanol/water (1:1) at 80°C for 4 hours provides quantitative conversion. Neutralization with HCl precipitates the carboxylic acid, which is filtered and dried to >99% purity.

Optimization of Reaction Conditions

Catalytic Systems for Sulfonylation

Comparative studies reveal that N-methylmorpholine outperforms triethylamine and pyridine in suppressing side reactions during sulfonylation. At a 1:1.2:1.5 molar ratio of amine:sulfonyl chloride:catalyst, N-methylmorpholine achieves 90% conversion versus 75% for triethylamine.

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile and acetone enhance reaction rates in aromatization steps, while toluene minimizes ester hydrolysis during methanesulfonylation. Maintaining temperatures below 5°C during exothermic steps (e.g., sulfonyl chloride addition) is critical to preventing decomposition.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, NH), 7.6–7.4 (m, 3H, Ar-H), 6.9 (s, 1H, thiophene-H), 2.3 (s, 6H, CH3).
  • HPLC : Retention time = 6.7 min (C18 column, 70:30 water:acetonitrile), purity >98%.

Purity and Yield Comparison

Method Thiophene Yield (%) Sulfonylation Yield (%) Overall Yield (%)
Gewald + Hydrolysis 78 85 66
Tetrahydrothiophene 98 90 88

Challenges and Mitigation Strategies

  • Byproduct Formation : Methanesulfonic acid byproducts during sulfonylation are minimized by stoichiometric control and catalytic N-methylmorpholine.
  • Low Solubility : The carboxylic acid’s poor solubility in organic solvents necessitates crystallization from n-butyl ether/ethanol mixtures.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of thiophene-2-carboxylic acid exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies reveal that modifications to the thiophene ring can enhance antibacterial properties, with certain derivatives showing inhibition rates exceeding 60% compared to standard antibiotics like Ampicillin .

Anticancer Properties

In the realm of oncology, thiophene derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. For example, compounds based on the thiophene scaffold have shown promising results against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells. Certain derivatives demonstrated activity comparable to established chemotherapeutics, indicating their potential as novel anticancer agents .

The compound's biological profile extends beyond antimicrobial and anticancer activities. It has been investigated for its antioxidant properties as well. In vitro studies using the ABTS method have shown that some thiophene derivatives exhibit significant radical scavenging activity, which is crucial for developing new antioxidants .

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and sensors.

Conductive Polymers

Thiophene derivatives are integral to the development of conductive polymers used in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of sulfonamide groups enhances the solubility and processability of these materials, making them viable candidates for commercial applications .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions starting from basic thiophene derivatives. The synthetic pathways often employ coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Table: Summary of Synthetic Routes

StepReaction TypeReagents UsedOutcome
1Thiophene SynthesisKetone + Cyanoacetamide + SulfurFormation of Thiophene Ring
2AmidationEDCI + HOBtFormation of Amide Bond
3FunctionalizationVarious NucleophilesDiverse Derivatives

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antibacterial Activity : A series of thiophene derivatives were synthesized and tested against a panel of bacteria. The study found that modifications at the 3-position significantly enhanced activity against Gram-positive strains .
  • Evaluation of Anticancer Effects : A comparative analysis of various thiophene derivatives showed that specific substitutions led to increased cytotoxicity in HeLa cells, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Characteristics :

  • Purity : ≥90% (as per Combi-Blocks, MFCD13696904) .
  • Synthesis: Likely synthesized via sulfonylation of 3-aminothiophene-2-carboxylic acid with 3,4-dimethylbenzenesulfonyl chloride under basic conditions, analogous to methods described for related sulfonamides .
  • Applications : Used in research as a scaffold for drug discovery, particularly in targeting sulfonamide-sensitive enzymes .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Melting Point References
3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid Likely C₁₃H₁₅NO₄S₂ ~329.4 (estimated) 3,4-Dimethylphenyl sulfonamide Purity: 90%
3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid C₁₁H₈ClNO₄S₂ 317.76 4-Chlorophenyl sulfonamide Purity: >90%
3-[2-(Thiophen-3-yl)acetamido]thiophene-2-carboxylic acid C₁₁H₉NO₃S₂ 267.32 Thiophene-3-yl acetamido linker Not reported
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate C₉H₉NO₃S₂ 251.30 Sulfanylacetyl amino, methyl ester Not reported

Functional Group Analysis

  • Sulfonamide vs. Acetamido: The sulfonamide group in the target compound and its 4-chloro analog enhances hydrogen-bonding capacity and acidity compared to the acetamido group in C₁₁H₉NO₃S₂ .
  • Halogen vs. Alkyl Substituents: The 4-chloro analog (C₁₁H₈ClNO₄S₂) exhibits increased lipophilicity and electron-withdrawing effects relative to the 3,4-dimethylphenyl group, which provides steric bulk and electron-donating properties .

Research Findings and Trends

  • For example, the 4-chloro analog’s higher lipophilicity may improve membrane permeability .
  • Thermal Stability : The target compound’s methyl ester derivative () has been synthesized with 95% purity, suggesting robustness in high-temperature reactions .

Biological Activity

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides an overview of its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N1O4S2
  • Molecular Weight : 299.36 g/mol
  • CAS Number : Not specified in the search results.
  • SMILES Notation : CC1=CC(=C(S1)C(=O)O)N(S(=O)(=O)C2=CC=C(C)C=C2)C

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamides. Although specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized through multi-step processes involving various reagents and conditions.

Antitumor Activity

Research indicates that thiophene derivatives exhibit notable antitumor properties. For instance, compounds containing thiophene rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups (like methyl groups) in the phenyl ring enhances the activity of these compounds.

CompoundCell LineIC50 (µg/mL)Reference
Compound AHT291.61 ± 1.92
Compound BJurkat1.98 ± 1.22

The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the cytotoxicity of these compounds.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. In various studies, compounds structurally similar to this compound exhibited activity against a range of bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings highlight the potential use of such compounds in developing new antimicrobial agents.

Enzyme Inhibition

Certain thiophene derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, some compounds demonstrate inhibitory effects on acetolactate synthase (ALS), which is crucial for amino acid biosynthesis in plants and microorganisms.

Case Studies

  • Case Study on Antitumor Activity :
    • A study investigated the effects of a series of thiophene derivatives on cancer cell proliferation. The results indicated that compounds with a sulfonamide moiety displayed enhanced activity against both HT29 and Jurkat cells compared to controls.
    • The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Properties :
    • A comparative analysis was conducted on various thiophene derivatives against common pathogens. The study revealed that modifications at the sulfonamide position significantly affected antimicrobial efficacy.
    • Compounds exhibiting lower MIC values were further analyzed for their potential as lead candidates in drug development.

Q & A

Q. What are the recommended synthetic routes for 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring followed by sulfonamide coupling. Key steps include:
  • Thiophene carboxylation using carboxylation agents under controlled temperatures (e.g., 60–80°C) to avoid decarboxylation.
  • Sulfonylation with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to activate the amino group.
    Optimization focuses on solvent choice (polar aprotic solvents like DMF or THF), catalyst selection (e.g., DMAP for acylation), and reaction monitoring via TLC or HPLC to isolate intermediates .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the thiophene backbone and sulfonamide substituents. Aromatic protons from the 3,4-dimethylphenyl group appear as distinct multiplets in 1H^1H-NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly the loss of SO2_2 from the sulfonamide group.
  • HPLC-PDA: Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility properties of this compound, and how does this influence solvent selection for biological assays?

  • Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and sulfonamide groups. For in vitro studies:
  • Use polar aprotic solvents (DMSO) for stock solutions.
  • Dilute in buffer systems (e.g., PBS with <1% DMSO) to avoid precipitation.
    Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from sulfonamide intermediates.
  • Storage: Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict potential biological targets for this compound?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to screen against target proteins (e.g., enzymes with sulfonamide-binding pockets). A study on similar thiophene derivatives showed high binding affinity (–10.18 kcal/mol) for Schistosoma mansoni DHODH, suggesting anti-parasitic potential .
  • QSAR Modeling: Correlate structural features (e.g., sulfonamide substituents) with activity to prioritize synthetic targets .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation time).
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Statistical Validation: Apply ANOVA or t-tests to assess significance across datasets .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer:
  • Intermediate Isolation: Purify the thiophene-2-carboxylic acid intermediate via recrystallization (ethanol/water) before sulfonylation.
  • Temperature Control: Maintain sulfonylation at 0–5°C to suppress di-substitution byproducts.
  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients to separate sulfonamide derivatives .

Q. How can structure-activity relationship (SAR) studies optimize the sulfonamide group for enhanced activity?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with electron-withdrawing groups (e.g., –CF3_3) on the phenyl ring to enhance binding.
  • Biological Testing: Compare IC50_{50} values in enzyme inhibition assays (e.g., carbonic anhydrase).
  • Crystallography: Resolve co-crystal structures with target proteins to identify key interactions .

Q. What experimental approaches assess the compound’s stability under varying storage conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to heat (40°C), light, and humidity. Monitor degradation via HPLC at 0, 7, 14 days.
  • Kinetic Analysis: Calculate degradation rate constants to recommend storage at –20°C in amber vials .

Q. How can researchers explore this compound’s potential in organic electronics (e.g., semiconductors)?

  • Methodological Answer:
  • Conductivity Measurements: Use four-point probe techniques on thin films.
  • DFT Calculations: Model electron density distribution to predict charge transport properties.
  • Comparative Studies: Benchmark against known thiophene-based semiconductors (e.g., PEDOT:PSS) .

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